molecular formula C16H24N6O2 B15007561 1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15007561
M. Wt: 332.40 g/mol
InChI Key: YVSKWVPVDWXZLI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a piperidine-based compound under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine base and a piperidine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H24N6O2

Molecular Weight

332.40 g/mol

IUPAC Name

1,3-dimethyl-7-[3-[(1-methylpiperidin-2-ylidene)amino]propyl]purine-2,6-dione

InChI

InChI=1S/C16H24N6O2/c1-19-9-5-4-7-12(19)17-8-6-10-22-11-18-14-13(22)15(23)21(3)16(24)20(14)2/h11H,4-10H2,1-3H3

InChI Key

YVSKWVPVDWXZLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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